N-(6-bromohexanoyl)-glycine, ethyl ester
Description
Chemical Structure: N-(6-Bromohexanoyl)-glycine, ethyl ester (C₁₀H₁₆BrNO₃; MW: 278.14 g/mol) consists of a glycine backbone with two key modifications:
- An ethyl ester group at the carboxyl terminus.
- A 6-bromohexanoyl group attached to the amino terminus via an amide bond.
Synthesis: The compound is synthesized by reacting glycine ethyl ester with 6-bromohexanoyl chloride in the presence of a base (e.g., triethylamine or DIPEA) under inert conditions (). The bromine atom at the ω-position serves as a reactive handle for further functionalization, such as nucleophilic substitution (e.g., azide introduction via NaN₃) .
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
ethyl 2-(6-bromohexanoylamino)acetate |
InChI |
InChI=1S/C10H18BrNO3/c1-2-15-10(14)8-12-9(13)6-4-3-5-7-11/h2-8H2,1H3,(H,12,13) |
InChI Key |
AEIHKKATNVLMNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Reactivity : The bromine atom enables SN2 reactions, making it valuable in click chemistry, polymer synthesis, and bioconjugation .
- Solubility: The ethyl ester enhances solubility in organic solvents (e.g., DCM, THF), while the hydrophobic hexanoyl chain reduces aqueous solubility.
Comparison with Similar Glycine Ethyl Ester Derivatives
Substituent Group and Molecular Properties
Reactivity and Functionalization
- This compound: The bromine atom undergoes nucleophilic substitution (e.g., azide, amine, or thiol introduction) . Used to synthesize glycosyl monomers for glycopolymers () and therapeutic agents like RMD86 ().
- N-Boc Derivatives :
- Aromatic Substituents (e.g., 4-Methylphenyl) :
Physical and Spectroscopic Properties
- Solubility: Bromohexanoyl derivatives are less polar than formyl or Boc-protected analogs, favoring organic phases.
- Hydrogen Bonding : Glycine ethyl esters with smaller substituents (e.g., formyl) form stronger intermolecular hydrogen bonds, as shown in dimerization studies ().

- Thermal Stability: Boc-protected esters exhibit higher thermal stability (decomposition >150°C) compared to bromohexanoyl derivatives .
Critical Analysis of Divergent Data
- Reactivity Conflicts: While bromohexanoyl derivatives are typically reactive toward nucleophiles, shows successful azide substitution in DMF, whereas highlights stability in biological media. This suggests solvent-dependent reactivity.
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